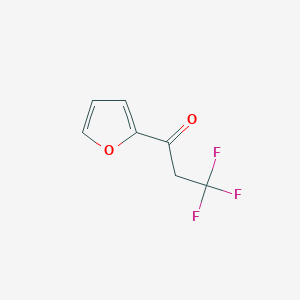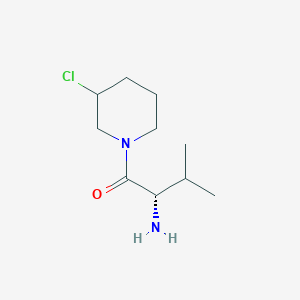
4,4'-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is a chemical compound with the molecular formula C12H8F2N4 and a molecular weight of 246.22 g/mol . This compound is characterized by the presence of two pyrazole rings attached to a difluorophenylene core. It is primarily used in research settings and has various applications in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,3-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the hydrazine moieties replace the fluorine atoms on the benzene ring, forming the desired pyrazole rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, potentially affecting their function. These interactions may lead to the modulation of enzyme activity, receptor binding, or other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-pyridyl)-2-fluorobenzene: Similar structure with pyridine rings instead of pyrazole rings.
1,4-Di(4’-pyrazolyl)benzene: Contains pyrazole rings but lacks the difluoro substitution.
4,4’-(1,4-Phenylene)bis(1H-pyrazole): Similar structure but without the fluorine atoms.
Uniqueness
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to the presence of both difluoro and pyrazole groups, which confer distinct chemical and physical properties. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C12H8F2N4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
4-[2,3-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H8F2N4/c13-11-9(7-3-15-16-4-7)1-2-10(12(11)14)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
IJIIZVTXKUNUJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=CNN=C2)F)F)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)

![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)



![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)


